molecular formula C4H7N3OS B2689077 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol CAS No. 904073-32-1

2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol

Cat. No.: B2689077
CAS No.: 904073-32-1
M. Wt: 145.18
InChI Key: RBFBXGMHLCTYDB-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol (: 904073-32-1) is a chemical compound with the molecular formula C 4 H 7 N 3 OS and a molecular weight of 145.18 g/mol . It serves as a versatile synthetic intermediate and building block in medicinal and agrochemical research. The compound features a 5-amino-1,3,4-thiadiazole core, a privileged scaffold in drug discovery known to impart a wide range of biological activities . The 1,3,4-thiadiazole structure is a significant pharmacophore, and its derivatives have been extensively investigated for their potential pharmacological properties. Research indicates that compounds containing this core can exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities . For instance, certain 1,3,4-thiadiazole derivatives have demonstrated promising in vitro antitumor activity against human cancer cell lines, such as hepatocellular carcinoma and lung cancer . The presence of both the amino group and the ethanol side chain on the thiadiazole ring provides two distinct sites for further chemical modification, allowing researchers to synthesize a diverse library of derivatives for structure-activity relationship (SAR) studies . Specifications: • CAS Number: 904073-32-1 • Molecular Formula: C 4 H 7 N 3 OS • Molecular Weight: 145.18 g/mol • SMILES: OCCC1=NN=C(N)S1 • MDL Number: MFCD01203001 This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle this material with appropriate care in a well-ventilated laboratory setting.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c5-4-7-6-3(9-4)1-2-8/h8H,1-2H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFBXGMHLCTYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904073-32-1
Record name 2-(5-amino-1,3,4-thiadiazol-2-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization with an appropriate electrophile . The reaction is usually carried out in a solvent such as methanol under reflux conditions for several hours .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(5-amino-1,3,4-thiadiazol-2-yl)ethan-1-ol is C₄H₇N₃OS, with a molecular weight of approximately 145.19 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure allows for the formation of various derivatives that enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit considerable antimicrobial properties. A study highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as scaffolds for new antimicrobial agents. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Case Study: Antimicrobial Efficacy
A series of synthesized thiadiazole derivatives were tested for their antibacterial activity. Among them, chlorinated and fluorinated derivatives exhibited MIC values as low as 25 µg/mL against A. niger, outperforming traditional antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies demonstrated that certain thiadiazole derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 and HeLa. Notably, some derivatives showed IC50 values lower than 1 µM, indicating potent anticancer activity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.37
Compound BHeLa0.73
Compound CHepG20.95

Plant Growth Promotion

Thiadiazole derivatives have been investigated for their role as plant growth stimulants. They can enhance root development and overall plant vigor by modulating hormonal pathways within plants.

Case Study: Plant Stimulants
In agricultural trials, certain formulations containing thiadiazole compounds improved crop yields by promoting root growth and nutrient uptake in plants subjected to stress conditions .

Corrosion Inhibition

The anti-corrosive properties of thiadiazole compounds have been recognized in materials science. Studies indicate that these compounds can form protective layers on metal surfaces, effectively preventing corrosion.

Case Study: Corrosion Protection
Research demonstrated that a thiadiazole derivative was absorbed onto metal surfaces, forming a protective barrier that significantly reduced corrosion rates in saline environments .

Comparison with Similar Compounds

Table 3: Molecular and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point Solubility Reference
2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol C₄H₇N₃OS 145.18 Not reported Polar solvents (inferred)
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]acetic acid C₄H₅N₃O₂S₂ 191.23 Not reported Moderate in water
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone C₁₀H₉N₃OS₂ 251.32 Not reported Lipophilic solvents

Key Observations:

  • Hydroxyl vs. Thio Groups: The ethanol derivative (C₄H₇N₃OS) is more polar than thioacetic acid (C₄H₅N₃O₂S₂) or sulfanyl-acetophenone (C₁₀H₉N₃OS₂), influencing solubility and pharmacokinetics.
  • Safety Data: Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate (CAS 32418-24-9) has detailed GHS safety protocols, suggesting handling precautions for sulfur-containing analogs .

Biological Activity

2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol, a derivative of the 1,3,4-thiadiazole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiadiazole ring that contributes to its pharmacological properties. The compound's molecular formula is C4_4H7_7N3_3OS, with a molecular weight of 145.19 g/mol (CAS Number: 904073-32-1) .

Antimicrobial Properties

Research indicates that compounds featuring the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. A review highlights that derivatives of 2-amino-1,3,4-thiadiazole demonstrate strong antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 62.5 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget MicroorganismMIC (μg/mL)
2gSalmonella typhi500
19Staphylococcus aureus62.5
8dCandida albicans32–42

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, various synthesized derivatives have shown promising cytotoxic effects against cancer cell lines such as LoVo and MCF-7. One study reported an IC50_{50} value of 2.44 µM for a specific derivative against LoVo cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50_{50} (µM)
2gLoVo2.44
3aMCF-7>200
18aHeLaSubmicromolar

Neuroprotective and Anticonvulsant Effects

Thiadiazole derivatives also exhibit neuroprotective properties and anticonvulsant activity. Studies have shown that certain compounds can provide significant protection in animal models for epilepsy, with effective doses demonstrating minimal toxicity . The mechanism is believed to involve modulation of GABAergic pathways and voltage-gated ion channels.

Study on Antimicrobial Efficacy

A study conducted by Dogan et al. evaluated the antimicrobial efficacy of various substituted thiadiazoles against clinically relevant pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity, particularly against Gram-positive bacteria .

Investigation of Anticancer Properties

Another research effort focused on synthesizing and testing a series of thiadiazole derivatives for their anticancer properties. The results demonstrated that compounds sharing a central thiadiazole scaffold exhibited significant antiproliferative effects across multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Q. What analytical approaches address spectral data inconsistencies (e.g., overlapping NMR peaks)?

  • Methodological Answer : Use high-field NMR (700 MHz+) or 2D techniques (COSY, HSQC) to resolve overlapping signals. For mass spectrometry, high-resolution (HRMS) or tandem MS (MS/MS) differentiates isobaric ions .

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